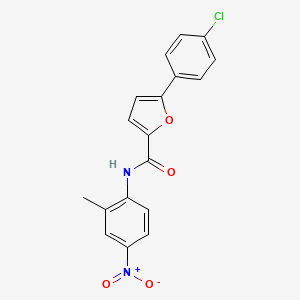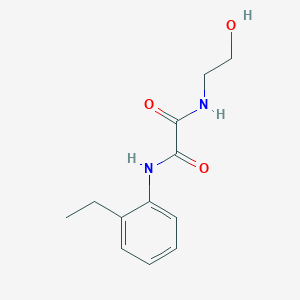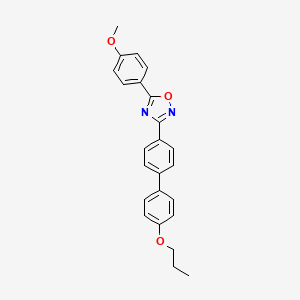
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide, also known as TAK-915, is a novel compound that has been studied for its potential therapeutic applications in the treatment of cognitive impairment associated with neurological disorders such as Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide is not fully understood, but it is believed to act as a selective antagonist of the G protein-coupled receptor 40 (GPR40). GPR40 is expressed in the brain and is involved in the regulation of glucose and lipid metabolism. By blocking GPR40, 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide may improve cognitive function by modulating glucose and lipid metabolism in the brain.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has been shown to have a number of biochemical and physiological effects. In animal models of Alzheimer's disease, 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has been shown to increase acetylcholine release in the hippocampus, which is important for learning and memory. 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide in lab experiments is its selectivity for GPR40, which reduces the likelihood of off-target effects. However, one limitation is that 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has a relatively short half-life, which may limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for research on 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide. One area of interest is the potential use of 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is the development of more potent and selective GPR40 antagonists. Finally, further studies are needed to determine the optimal dosing and administration of 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide for therapeutic use.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide involves a multi-step process that includes the preparation of the starting materials and the subsequent coupling reaction. The starting materials, 4-chloroaniline and 2-methyl-4-nitrophenol, are reacted to form the intermediate 4-chloro-N-(2-methyl-4-nitrophenyl)aniline. This intermediate is then coupled with 2-furoic acid to yield 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has been extensively studied for its therapeutic potential in the treatment of cognitive impairment associated with neurological disorders. Preclinical studies have shown that 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has a positive effect on cognitive function in animal models of Alzheimer's disease. Specifically, 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has been shown to improve working memory and spatial learning in rats.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-10-14(21(23)24)6-7-15(11)20-18(22)17-9-8-16(25-17)12-2-4-13(19)5-3-12/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQDIKKXEWQJLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4966973.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)
![N-(1-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4966978.png)

![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4966998.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966999.png)
![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)

![ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4967037.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)
![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)
